

The Discovery and History of GADD153/CHOP: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Didit*

Cat. No.: *B1202816*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also widely known as C/EBP Homologous Protein (CHOP) and DNA Damage-inducible Transcript 3 (DDIT3). GADD153 is a key transcription factor implicated in cellular stress responses, particularly the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress, and pathways activated by DNA damage. Its role in orchestrating apoptosis under conditions of severe or prolonged stress has positioned it as a critical molecule in a multitude of physiological and pathological processes, including cancer, neurodegenerative disorders, and metabolic diseases. This document details the seminal experiments that led to its discovery and characterization, outlines the signaling pathways governing its expression and function, presents quantitative data on its induction, and provides methodologies for its study.

Introduction: The Emergence of a Key Stress-Response Protein

The protein known by several names—GADD153, CHOP, and DDIT3—is a small nuclear protein that functions as a transcription factor.^[1] It is a member of the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors.^{[2][3]} Under normal physiological conditions, GADD153 expression is low.^{[4][5]} However, its expression is robustly induced in

response to a wide array of cellular stresses, including DNA damage, nutrient deprivation, hypoxia, and notably, perturbations in the endoplasmic reticulum (ER) that lead to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[2][6][7][8]

GADD153 plays a pivotal role in determining cell fate in response to stress. While initially identified for its association with growth arrest, it is now well-established as a key mediator of apoptosis.[4][9] This pro-apoptotic function is critical for eliminating damaged cells that pose a threat to the organism. Its significance is underscored by its involvement in numerous diseases, making it a focal point for therapeutic development.[2][10]

Alternative Names:

- GADD153: Growth Arrest and DNA Damage-inducible gene 153.[10]
- CHOP: C/EBP Homologous Protein.[6][10] It is also referred to as CHOP-10.[8]
- DDIT3: DNA Damage-inducible Transcript 3.[3][7]

The Discovery and Historical Context

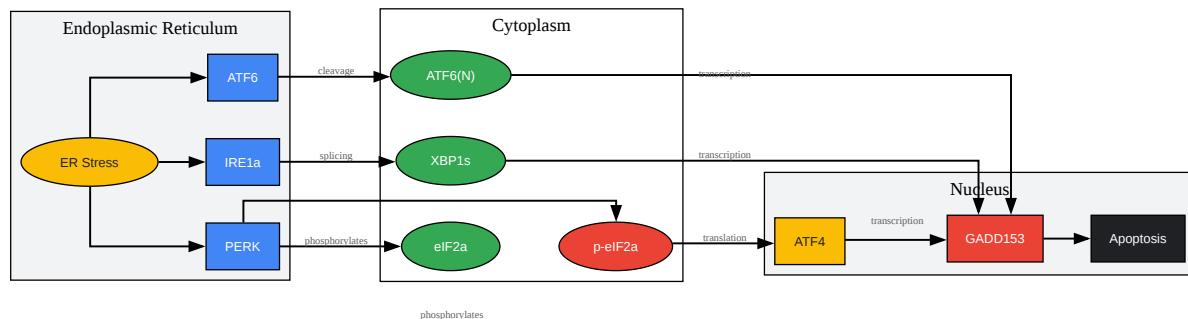
GADD153 was independently discovered and characterized by different research groups, leading to its different names.

- As GADD153, it was first identified as a gene whose expression was induced by growth arrest and DNA-damaging agents, such as UV irradiation.[5][8][11]
- As CHOP, it was cloned from a murine source by screening for proteins that interact with C/EBP-like transcription factors.[8] This work established it as a member of the C/EBP family of basic leucine zipper (bZIP) transcription factors.[8]

Subsequent research revealed that these were the same protein and that its induction was a common feature of various cellular stress responses.[8] A significant breakthrough was the discovery that GADD153 is strongly induced by agents that disrupt ER function, establishing it as a key component of the ER stress response.[6][12] This finding linked GADD153 to the unfolded protein response (UPR), a set of signaling pathways activated by the accumulation of unfolded proteins in the ER.[2][13] While initially thought to be primarily responsive to DNA damage, studies have shown that GADD153 is more robustly activated by ER stress.[12]

Molecular Function and Regulation

GADD153 is a bZIP transcription factor that forms heterodimers with other C/EBP family members.^{[3][7][14]} These heterodimers can act as dominant-negative inhibitors of other C/EBP proteins by preventing their binding to consensus DNA sequences.^{[3][15][16]} However, GADD153-containing heterodimers can also bind to novel DNA elements to activate the transcription of specific target genes.^{[15][16]} The protein has distinct cytoplasmic and nuclear functions, with nuclear localization being critical for its role in cell cycle arrest.^{[7][17]}

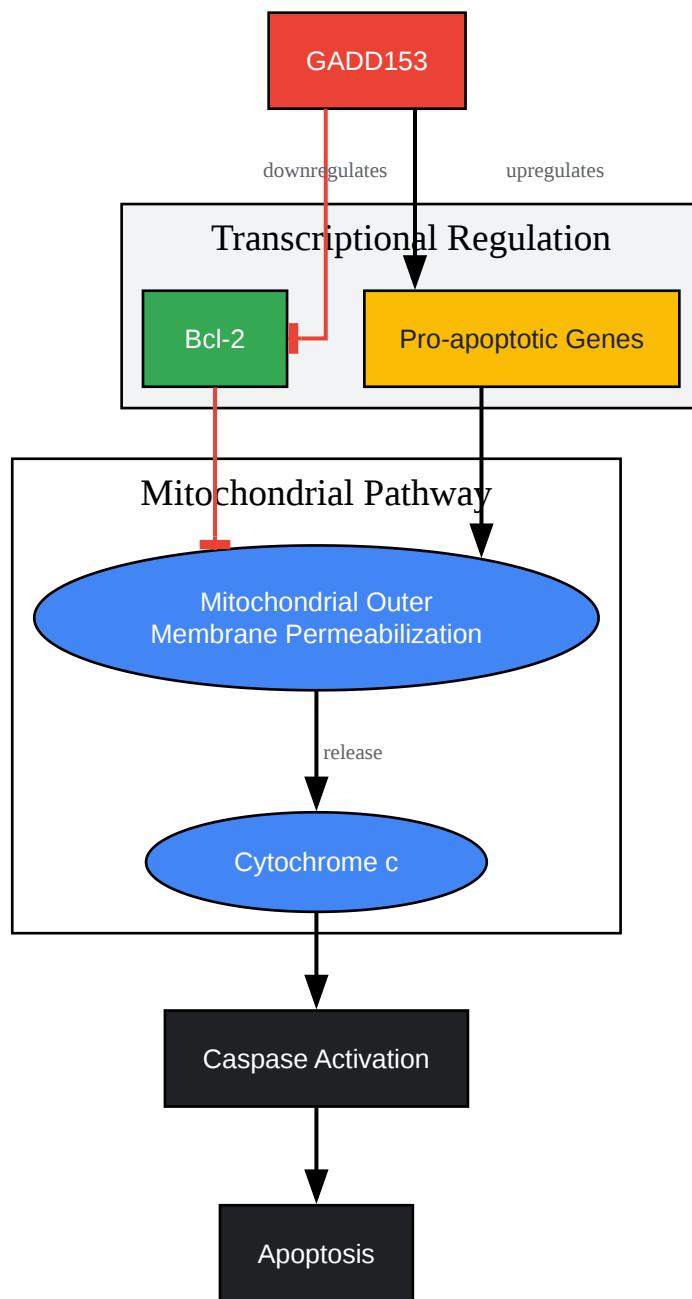

The regulation of GADD153 expression is complex and occurs at both the transcriptional and post-transcriptional levels.^{[7][11]} Its promoter contains binding sites for several transcription factors, including ATF4, which is a key mediator of the PERK branch of the UPR.

Signaling Pathways Involving GADD153/CHOP

GADD153 is a central node in cellular stress signaling, particularly in the context of ER stress-induced apoptosis.

The Unfolded Protein Response (UPR) and GADD153 Induction

The UPR is initiated by three main ER-transmembrane sensors: PERK, IRE1 α , and ATF6. Under prolonged or severe ER stress, these pathways converge to upregulate GADD153 expression, which in turn promotes apoptosis.


[Click to download full resolution via product page](#)

Caption: UPR pathways leading to GADD153 induction and apoptosis.

GADD153-Mediated Apoptosis

GADD153 promotes apoptosis through multiple mechanisms, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins.^{[5][6][13]} This shifts the balance of Bcl-2 family proteins to favor mitochondrial outer membrane permeabilization and the release of cytochrome c, leading to caspase activation and cell death.

^[3]

[Click to download full resolution via product page](#)

Caption: GADD153-mediated apoptotic signaling pathway.

Quantitative Data on GADD153 Induction

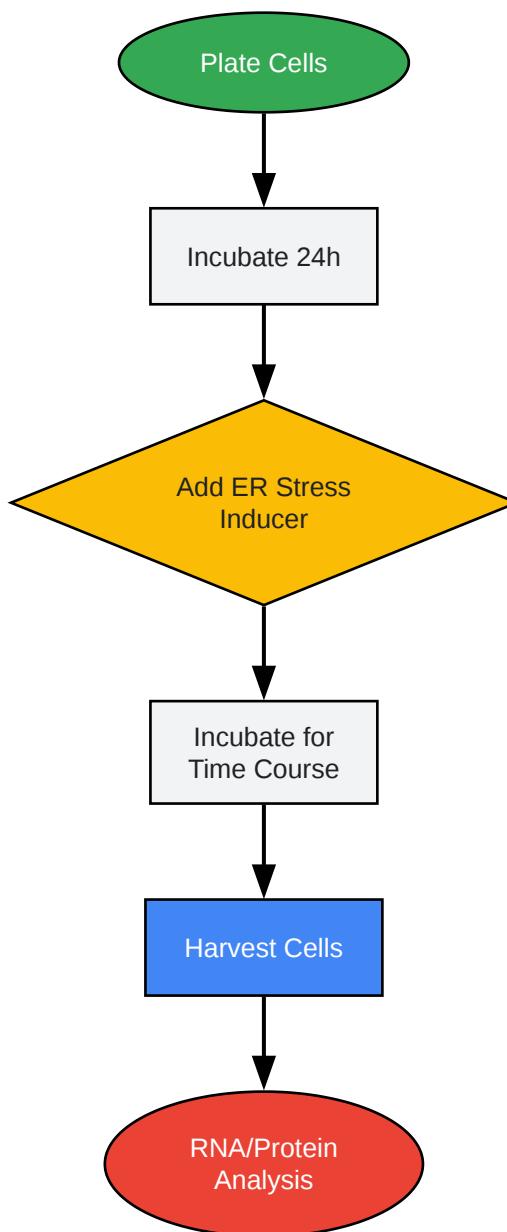
The induction of GADD153 expression is a hallmark of the cellular response to stress. The magnitude and duration of its induction can vary depending on the cell type, the nature of the stressor, and the dose.

Cell Line	Stress Inducer	Dose	Time Point	Fold Induction of GADD153 mRNA	Reference
Human 2008 Ovarian Carcinoma	Cisplatin	Varies	24 hours	Dose-dependent increase	[18] [19]
Rauscher Murine Erythroleukemia	Erythropoietin (Epo)	N/A	24-48 hours	10- to 20-fold	[20]
Rat Neonatal Cardiomyocytes	Cyclic Stretch	20% elongation	14 hours	Significant increase	[21]
HeLa Cells	Tunicamycin	1 µg/ml	24 hours	Substantial increase	[13]
Rat1 Fibroblasts	Thapsigargin	1 µM	24 hours	Significant induction	[13]

Experimental Protocols for the Study of GADD153

Induction of GADD153 Expression in Cell Culture

A common method to study GADD153 is to induce its expression in cultured cells using known ER stress-inducing agents.


Materials:

- Cell culture medium appropriate for the cell line of choice
- Tunicamycin (stock solution in DMSO)
- Thapsigargin (stock solution in DMSO)
- Phosphate-buffered saline (PBS)

- Cell lysis buffer for RNA or protein extraction

Procedure:

- Plate cells at a desired density and allow them to adhere and grow for 24 hours.
- Prepare working concentrations of tunicamycin (e.g., 1-5 μ g/ml) or thapsigargin (e.g., 0.5-2 μ M) in pre-warmed cell culture medium.
- Remove the existing medium from the cells and wash once with PBS.
- Add the medium containing the ER stress inducer to the cells.
- Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).
- Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR or protein extraction for Western blotting).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for inducing GADD153 expression.

Detection of GADD153 Protein by Western Blotting

Western blotting is a standard technique to detect and quantify GADD153 protein levels.

Materials:

- Cell lysates prepared in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors

- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against GADD153/CHOP
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Determine the protein concentration of the cell lysates.
- Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a membrane.
- Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against GADD153 (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[22]
- Wash the membrane several times with wash buffer (e.g., TBST).
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again extensively.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The calculated molecular weight of GADD153 is approximately 19 kDa, but it migrates at around 29-30 kDa on SDS-PAGE.[22][23]

Conclusion

GADD153/CHOP has emerged from its initial discovery as a DNA damage-inducible gene to a central regulator of the cellular stress response, particularly in the context of ER stress. Its intricate regulation and multifaceted role in apoptosis have made it a subject of intense research. A thorough understanding of its discovery, history, and the signaling pathways it governs is essential for researchers and drug development professionals aiming to modulate stress-response pathways in various diseases. The experimental protocols outlined in this guide provide a foundation for the further investigation of this critical protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of novel stress-induced genes downstream of chop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA damage-inducible transcript 3 - Wikipedia [en.wikipedia.org]
- 4. Role of GADD153 (growth arrest- and DNA damage-inducible gene 153) in vascular smooth muscle cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Gadd153 sensitizes cells to endoplasmic reticulum stress by down-regulating Bcl2 and perturbing the cellular redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Cytoplasmic and Nuclear Functions of the Stress Induced Protein DDIT3/CHOP/GADD153 | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Roles of CHOP/GADD153 in endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pathway regulating GADD153 induction in response to DNA damage is independent of protein kinase C and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signals from the stressed endoplasmic reticulum induce C/EBP-homologous protein (CHOP/GADD153) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gadd153 Sensitizes Cells to Endoplasmic Reticulum Stress by Down-Regulating Bcl2 and Perturbing the Cellular Redox State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GADD153/CHOP, a DNA damage-inducible protein, reduced CAAT/enhancer binding protein activities and increased apoptosis in 32D c13 myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stress-induced binding of the transcriptional factor CHOP to a novel DNA control element - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Distinct cytoplasmic and nuclear functions of the stress induced protein DDIT3/CHOP/GADD153 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of the growth arrest and DNA damage-inducible gene GADD153 by cisplatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of the growth arrest and DNA damage-inducible gene GADD153 by cisplatin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulated expression and functional role of the transcription factor CHOP (GADD153) in erythroid growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of GADD153 induced by mechanical stress in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CHOP; GADD153 antibody (60304-1-Ig) | Proteintech [ptglab.com]
- 23. CHOP/GADD153 antibody (66741-1-Ig) | Proteintech [ptglab.com]
- To cite this document: BenchChem. [The Discovery and History of GADD153/CHOP: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202816#discovery-and-history-of-gadd153\]](https://www.benchchem.com/product/b1202816#discovery-and-history-of-gadd153)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com